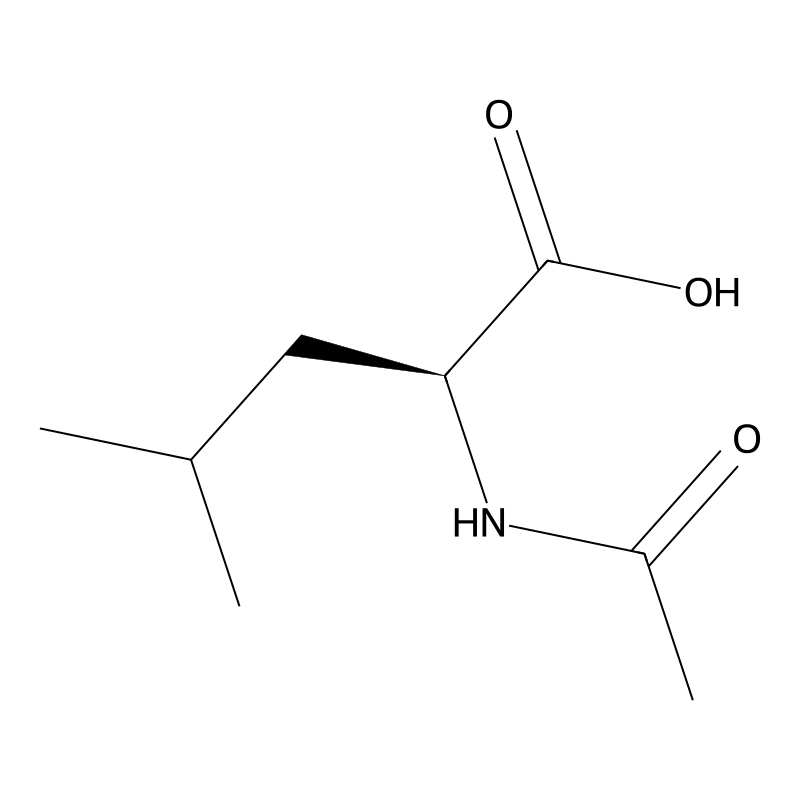N-Acetyl-L-leucine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment for Niemann-Pick Disease Type C (NPC)
Scientific Field: Medical Science, Neurology
Summary of Application: Niemann-Pick disease type C (NPC) is a rare autosomal recessive neurodegenerative lysosomal disease characterized by symptoms such as progressive cerebellar ataxia and cognitive decline.
Methods of Application: This multinational double-blind randomized placebo-controlled crossover phase III study enrolled patients with a genetically confirmed diagnosis of NPC patients aged 4 years and older across 16 trial sites. Each sequence consists of a 12-week treatment period.
Treatment for Traumatic Brain Injury (TBI)
Summary of Application: Traumatic brain injury (TBI) is a major cause of mortality and long‐term disability around the world.
Results or Outcomes: The data indicate that partial restoration of autophagy flux mediated by N-acetyl-L-leucine may account for the positive effect of treatment in the injured mouse brain.
N-Acetyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the addition of an acetyl group to its nitrogen atom. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an alpha amino acid. This compound is biologically significant as it serves as a capped form of L-leucine and plays a role in various biological processes, including protein synthesis and regulation. The molecular formula for N-Acetyl-L-leucine is , with a molecular weight of approximately 173.21 g/mol .
- Promoting neuroprotection: NALL might help protect nerve cells from damage by reducing inflammation and oxidative stress [].
- Enhancing cellular function: NALL may improve the function of lysosomes, cellular organelles responsible for waste disposal, which is crucial in NPC where dysfunctional lysosomes accumulate harmful substances [].
- Modulating protein interactions: NALL could potentially interact with specific proteins involved in neurodegenerative processes, although the details of these interactions require further research.
- Studies suggest NALL has a good safety profile, with limited side effects reported in clinical trials [, ].
- More research is needed to definitively determine the long-term safety of NALL, particularly for extended use.
- As with any substance, proper handling procedures should be followed when working with NALL in a research setting.
N-Acetyl-L-leucine can be synthesized through the reaction between acetyl-CoA and L-leucine, catalyzed by the enzyme leucine N-acetyltransferase (EC 2.3.1.66). The reaction can be summarized as follows:
This enzyme facilitates the transfer of the acetyl group from acetyl-CoA to L-leucine, producing N-acetyl-L-leucine and releasing coenzyme A .
N-Acetyl-L-leucine exhibits significant biological activity, primarily related to its role in protein synthesis and metabolism. It is involved in N-terminal acetylation, a common post-translational modification that enhances protein stability and function. Studies have shown that approximately 85% of human proteins undergo N-terminal acetylation, which is essential for their proper functioning . Additionally, N-acetylated amino acids can be released from peptides through the action of specific hydrolases, indicating their involvement in metabolic pathways .
The synthesis of N-Acetyl-L-leucine can be achieved through several methods:
- Enzymatic Synthesis: Utilizing leucine N-acetyltransferase to catalyze the reaction between acetyl-CoA and L-leucine.
- Chemical Acetylation: Direct acetylation of L-leucine using acetic anhydride or acetyl chloride under controlled conditions.
- Racemization Processes: In some cases, racemization steps may be included to produce a mixture of enantiomers (D and L forms) of N-acetyl-leucine .
N-Acetyl-L-leucine has several applications in both medicinal and nutritional contexts:
- Pharmaceutical Development: It is being explored as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier more effectively than L-leucine .
- Nutritional Supplements: As an amino acid derivative, it may be used in dietary supplements aimed at enhancing muscle recovery and performance.
- Research Tool: It serves as a substrate for studying enzymatic reactions involving amino acids and their modifications.
Recent studies have highlighted the unique transport mechanisms of N-acetyl-L-leucine compared to its parent compound L-leucine. While L-leucine typically utilizes the L-type amino acid transporter for cellular uptake, N-acetyl-L-leucine is taken up by organic anion transporters and monocarboxylate transporters. This shift in transport dynamics suggests that N-acetyl-L-leucine may exhibit different pharmacokinetic properties, making it a candidate for drug development targeting specific metabolic pathways .
Several compounds share structural similarities with N-Acetyl-L-leucine, each exhibiting unique properties:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Acetyl-L-carnitine | Acetate group on nitrogen | Involved in fatty acid metabolism |
| N-Acetyl-D-leucine | D-isomer of leucine | Potentially different pharmacological effects |
| N-Propionyl-L-leucine | Propionyl group instead | May affect metabolic pathways differently |
| N-Acetyl-L-valine | Valine instead of leucine | Different biological roles due to side chain changes |
Uniqueness of N-Acetyl-L-Leucine
N-Acetyl-L-leucine stands out due to its specific interactions with transporters and its potential therapeutic applications in treating neurological conditions. Its ability to bypass traditional uptake pathways for amino acids makes it particularly interesting for drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1188-21-2








